molecular formula C12H9Cl2NO2 B1460773 Methyl 2-(2,3-dichloroquinolin-6-yl)acetate CAS No. 1081320-83-3

Methyl 2-(2,3-dichloroquinolin-6-yl)acetate

Cat. No.: B1460773
CAS No.: 1081320-83-3
M. Wt: 270.11 g/mol
InChI Key: JQURQOKVMTZFSP-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dichloroquinolin-6-yl)acetate is a chemical compound with the molecular formula C12H9Cl2NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,3-dichloroquinolin-6-yl)acetate typically involves the esterification of 6-Quinolineacetic acid, 2,3-dichloro-. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dichloroquinolin-6-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols. Substitution reactions can result in a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(2,3-dichloroquinolin-6-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and other biochemical processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dichloroquinolin-6-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of Methyl 2-(2,3-dichloroquinolin-6-yl)acetate, known for its use in the synthesis of antimalarial drugs.

    2,3-Dichloroquinoline: A related compound with similar chemical properties but different applications.

    Quinoline-4-carboxylic acid: Another derivative of quinoline with distinct chemical and biological properties.

Uniqueness

This compound is unique due to the presence of both the ester and dichloro functional groups, which confer specific reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound for research and industrial purposes.

Biological Activity

Methyl 2-(2,3-dichloroquinolin-6-yl)acetate is a synthetic compound derived from quinoline, notable for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H9Cl2NO2C_{12}H_{9}Cl_{2}NO_{2} and features a quinoline backbone substituted with two chlorine atoms and an acetate group. This structural configuration contributes to its unique biological properties.

This compound primarily acts as an enzyme inhibitor , impacting various biochemical pathways. Its interaction with specific molecular targets can lead to significant effects on cellular functions, including:

  • Antimicrobial Activity : The compound has demonstrated potential against various pathogens.
  • Antimalarial Properties : It shows promise in inhibiting the growth of Plasmodium falciparum, the causative agent of malaria. Research indicates that derivatives of quinoline can exhibit significant antimalarial activity by disrupting the parasite's life cycle.

Antimalarial Activity

Recent studies have focused on the synthesis and evaluation of quinoline derivatives for their antimalarial properties. This compound was included in these evaluations, with findings summarized in Table 1.

Compound NameIC50 (μM)CC50 (μM)Selectivity Index (SI)
This compound15.1670.004.61
Chloroquine0.28364.961297.11

Table 1: Antimalarial activity data for this compound compared to chloroquine.

The selectivity index (SI), calculated as SI=CC50IC50SI=\frac{CC50}{IC50}, indicates that while this compound has lower potency than chloroquine, it still demonstrates promising antimalarial properties.

Cytotoxicity Assessment

Cytotoxicity studies using HepG2 cells revealed that the compound exhibits moderate toxicity at higher concentrations. The concentration that kills 50% of cells (CC50) was found to be significantly higher than its effective concentration against P. falciparum, indicating a favorable therapeutic window.

Case Studies and Research Findings

  • In Vitro Studies : A study synthesized various quinoline derivatives, including this compound, and evaluated their effects against P. falciparum. The results indicated promising activity with IC50 values comparable to known antimalarials .
  • Mechanistic Insights : Research suggests that compounds like this compound may inhibit specific enzymes involved in the metabolic pathways of malaria parasites, thus disrupting their growth and proliferation .
  • Potential as a Pharmaceutical Intermediate : Ongoing research is investigating the compound's role as a precursor in synthesizing more complex molecules aimed at enhancing efficacy against resistant strains of malaria .

Properties

IUPAC Name

methyl 2-(2,3-dichloroquinolin-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c1-17-11(16)5-7-2-3-10-8(4-7)6-9(13)12(14)15-10/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQURQOKVMTZFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=CC(=C(N=C2C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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